1-Methylcyclopropanol
Overview
Description
1-Methylcyclopropanol is an organic compound with the chemical formula C4H8O. It is a colorless liquid at room temperature and is known for its strong alcoholic taste. This compound is a member of the cyclopropanol family, characterized by a three-membered ring structure with a hydroxyl group attached to one of the carbon atoms.
Preparation Methods
1-Methylcyclopropanol can be synthesized using various methods, with the Kulinkovich reaction being one of the most notable. This reaction involves the use of titanium tetra (2-ethyl)hexyloxide as a catalyst, which helps in the formation of the cyclopropanol ring. The reaction conditions are optimized to provide a reproducible procedure for the synthesis of multigram quantities of this compound. Key improvements include the reduction in the volume of reaction solvent, addition of the methyl acetate starting material in portions, and azeotropic distillation to remove by-products .
Chemical Reactions Analysis
1-Methylcyclopropanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reagents like lithium aluminum hydride.
Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Ring-Opening Reactions: Due to the strain in the three-membered ring, this compound can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear alcohols or other derivatives.
Scientific Research Applications
1-Methylcyclopropanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: This compound is used in the production of specialty chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 1-methylcyclopropanol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. Additionally, the strained cyclopropanol ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
1-Methylcyclopropanol can be compared with other similar compounds, such as:
Cyclopropanol: The parent compound with a similar three-membered ring structure but without the methyl group.
1-Methylcyclopropene: A related compound used as a plant growth regulator.
Cyclopropanemethanol: Another derivative with a hydroxyl group attached to the cyclopropane ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-methylcyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(5)2-3-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCZGRRDXIGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468631 | |
Record name | 1-Methylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-99-6 | |
Record name | 1-Methylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The Kulinkovich reaction is frequently employed in the synthesis of 1-methylcyclopropanol. Can you elaborate on any recent optimizations to this reaction?
A: Researchers have dedicated significant effort to optimizing the Kulinkovich reaction for this compound synthesis to improve its scalability and reproducibility. [, ] A key advancement involves utilizing titanium tetra(2-ethyl)hexyloxide as the catalyst. [] Furthermore, reducing the reaction solvent volume, adding methyl acetate (the starting material) in portions, and employing azeotropic distillation to eliminate byproducts have significantly enhanced the reaction's efficiency and yield. [] These optimizations have made it possible to synthesize multigram quantities of this compound reliably. []
Q2: Beyond its use in synthesizing ethers, how else can this compound be further derivatized?
A: this compound can be readily converted into other useful derivatives. For instance, it can react with 4-nitrophenyl chloroformate to yield 1-methylcyclopropyl 4-nitrophenyl carbonate. [, ] This particular transformation has also undergone optimization efforts, focusing on aspects like reaction temperature and reagent stoichiometry to maximize the desired product yield. []
Q3: Has the reactivity of this compound been explored in the context of carbene chemistry?
A: While not directly derived from this compound, studies on the related compound 2-hydroxy-2-methylpropylidene offer insights into its potential reactivity. This compound, a beta-hydroxycarbene, demonstrates a strong preference for 1,2-methyl migration over C-H or O-H insertion reactions. [] This finding contrasts with typical alkylcarbenes, which generally favor C-H insertion. [] Computational studies employing density functional theory (DFT) at the B3LYP/6-311+G//B3LYP/6-31G level support the experimentally observed product distribution, revealing a lower activation barrier for the 1,2-methyl migration pathway. [] This understanding of carbene reactivity and the influence of stabilizing interactions could be valuable when considering potential reaction pathways involving this compound derivatives.
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